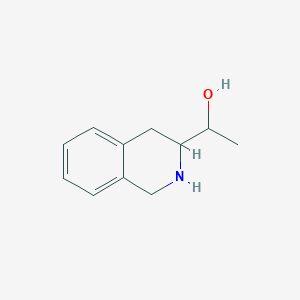

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . This compound has a molecular weight of 163.22 .

Synthesis Analysis

The synthesis of THIQs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This results in the generation of 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H13NO .Chemical Reactions Analysis

The chemical reactions involving THIQs often involve isomerization of iminium intermediate (exo/endo isomerization) . The alcohol on the resulting intermediate can be converted to an alkyl chloride using SOCl2, which can then be used to alkylate various amines to yield the final compounds .Physical And Chemical Properties Analysis

This compound is a solid compound that should be stored in a dark place, sealed in dry, at 2-8 degrees Celsius . It has a boiling point of 307.9°C at 760 mmHg and a melting point of 180-182°C .Scientific Research Applications

1-THIQ has a wide range of applications in the scientific research field. It has been studied for its potential as an anticonvulsant drug, an anxiolytic, and a potential treatment for schizophrenia and other mental health disorders. It has also been studied for its ability to modulate neurotransmitter activity, as well as its potential to be used as a tool in the identification and characterization of G-protein coupled receptors. Additionally, 1-THIQ has been used in studies related to the pharmacology of the central nervous system, as well as in studies related to the effects of drugs on the body.

Mechanism of Action

Target of Action

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of isoquinoline alkaloids . THIQ-based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may have multiple molecular and cellular effects.

Advantages and Limitations for Lab Experiments

1-THIQ has several advantages for use in laboratory experiments. It is a relatively low-cost compound, and is readily available from chemical suppliers. Additionally, it has been studied extensively and is well characterized, making it an ideal compound for use in research studies. On the other hand, 1-THIQ is a synthetic compound and is not found in nature, making it difficult to study its effects in vivo. Additionally, its effects on the body are still largely unknown, making it difficult to predict its potential adverse effects.

Future Directions

1-THIQ has the potential to be used in a variety of ways in the future. It could be used as a tool to identify novel anticonvulsant drugs, and to further study the pharmacology of the central nervous system. Additionally, it could be used to study the effects of drugs on the body, and to further characterize the role of G-protein coupled receptors in various physiological processes. Finally, it could be used to study the effects of 1-THIQ on behavior, and to further investigate its potential as an anxiolytic and antidepressant.

Synthesis Methods

1-THIQ can be synthesized using a variety of methods. The most common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an alkyl halide in the presence of a base. This reaction is usually conducted in a solvent such as ethanol, and yields 1-THIQ as the primary product. Other methods for the synthesis of 1-THIQ include the use of a Grignard reagent, or a reaction between 1,2,3,4-tetrahydroisoquinoline and an alkyl halide in the presence of a palladium catalyst.

Biochemical Analysis

Biochemical Properties

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that THIQ-based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Molecular Mechanism

It is known that THIQ-based compounds can exert diverse biological activities

properties

IUPAC Name |

1-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-5,8,11-13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXQGNNJUXZPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2=CC=CC=C2CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)